Home > Products > Screening Compounds P51325 > 6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011398-87-0

6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-3208535
CAS Number: 1011398-87-0
Molecular Formula: C21H15F2N3O3
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

  • Compound Description: This class of compounds encompasses a range of 6-aryl-substituted pyrazolo[3,4-b]pyridine-4-carboxylic acids, featuring diverse aromatic substituents at the 6-position. [] These compounds were synthesized and investigated for their potential antibacterial activities. []
  • Relevance: These compounds are structurally analogous to 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, sharing the same core pyrazolo[3,4-b]pyridine structure with a carboxylic acid group at the 4-position and a phenyl ring at the 1-position. The key distinction lies in the specific aryl substituent at the 6-position, where the related compounds possess various aromatic groups instead of the 4-(difluoromethoxy)phenyl group in the target compound. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative featuring a 4-methoxyphenyl group at the 6-position, a methylsulfanyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The crystal structure of this compound reveals an intramolecular S⋯O interaction. []

4-(4-Fluoro­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

  • Compound Description: This compound is a tetrahydro-pyrazolo[3,4-b]pyridine derivative. It is characterized by a 4-fluorophenyl group at the 4-position, a methyl group at the 3-position, a phenyl ring at the 1-position, and a carbonitrile group at the 5-position. [] Structural analysis indicates a distorted envelope conformation of the tetrahydropyridine ring. []

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

  • Compound Description: This pyrazolo[3,4-b]pyridine derivative features a 4-bromophenyl group at the 4-position, a methyl group at the 3-position, a phenyl ring at the 1-position, a carbonitrile group at the 5-position, and exists as an ethanol solvate in its crystal structure. [] Notably, the hydrogenated pyridinone ring adopts an envelope conformation. []

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This specific pyrazolo[3,4-b]pyridine derivative is characterized by a 4-methoxyphenyl group at the 4-position, a methyl group at the 3-position, a phenyl ring at the 1-position, and a carbonitrile group at the 5-position. [] It is noteworthy for its intermolecular N—H⋯O hydrogen bonds in the crystal structure. []

3-Methyl-6-(aryl)-1-phenyl-1H- pyrazolo(3,4-b)pyridines

  • Compound Description: This series of compounds encompasses pyrazolo[3,4-b]pyridines with various aryl substituents at the 6-position, while maintaining a methyl group at the 3-position and a phenyl ring at the 1-position. []
  • Relevance: These compounds are closely related to 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, sharing a common pyrazolo[3,4-b]pyridine core, a methyl group at the 3-position, and a phenyl ring at the 1-position. [] The primary distinction lies in the specific aryl substituent at the 6-position and the absence of the carboxylic acid group at the 4-position in the related compounds. []

6-Amino-4-(substitutedphenyl)-1-(2,4- dinitrophenyl)-3-methyl-pyrazolo(3,4-b)pyridine-5-carbonitriles

  • Compound Description: This series of compounds consists of pyrazolo[3,4-b]pyridine derivatives with an amino group at the 6-position, various substituted phenyl rings at the 4-position, a 2,4-dinitrophenyl group at the 1-position, a methyl group at the 3-position, and a carbonitrile group at the 5-position. []
Overview

6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound known for its potential therapeutic applications, particularly as a kinase inhibitor. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has been studied for various biological activities, including anti-cancer properties. The compound's structure features a difluoromethoxy group, which enhances its pharmacological profile.

Source

This compound has been referenced in patent literature and scientific research, indicating its utility in medicinal chemistry and drug development. Notably, it has been associated with treatments for diseases related to diabetes and diabetic complications due to its kinase inhibitory activity .

Classification

The compound is classified as a pyrazolo[3,4-b]pyridine derivative. Its specific classification within medicinal chemistry highlights its role in targeting specific biological pathways through enzyme inhibition.

Synthesis Analysis

Methods

The synthesis of 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps of organic synthesis techniques.

  1. Starting Materials: The synthesis often begins with commercially available pyrazole derivatives.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Cyclization: The formation of the pyrazolo ring is achieved through cyclization reactions involving appropriate precursors.
  4. Carboxylic Acid Formation: The final step often involves the conversion of an intermediate into the carboxylic acid form, which may require hydrolysis or oxidation reactions.

Technical details regarding the exact conditions (temperature, solvents, catalysts) are typically tailored based on the desired yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular formula of 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C21H17F2N3O3C_{21}H_{17}F_{2}N_{3}O_{3}.

Data

  • Molecular Weight: 359.38 g/mol
  • Structural Features:
    • A pyrazolo[3,4-b]pyridine core that contributes to its biological activity.
    • A difluoromethoxy substituent that may enhance lipophilicity and biological interactions.
    • A carboxylic acid functional group that is crucial for its interaction with biological targets .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides through reaction with amines.
  3. Nucleophilic Substitution: The difluoromethoxy group may undergo nucleophilic attack under specific conditions.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .

Mechanism of Action

The mechanism of action of 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid primarily involves its role as a kinase inhibitor.

Process

  1. Target Engagement: The compound binds to specific kinase enzymes, inhibiting their activity.
  2. Signal Transduction Disruption: By inhibiting kinases, the compound interferes with signaling pathways that are crucial for cell proliferation and survival.
  3. Biological Outcomes: This inhibition can lead to reduced tumor growth in cancer models and improved metabolic regulation in diabetic conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: The presence of functional groups allows for diverse reactivity patterns typical of organic compounds.

Relevant data indicates that the compound's physical state and solubility characteristics influence its bioavailability and therapeutic efficacy .

Applications

6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific applications:

  1. Pharmaceutical Development: As a potential drug candidate for treating cancer and metabolic disorders due to its kinase inhibitory properties.
  2. Research Tool: Used in biochemical assays to study kinase activity and signaling pathways.
  3. Lead Compound for Derivatives: Serves as a scaffold for developing new compounds with enhanced therapeutic profiles.

Properties

CAS Number

1011398-87-0

Product Name

6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C21H15F2N3O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C21H15F2N3O3/c1-12-18-16(20(27)28)11-17(13-7-9-15(10-8-13)29-21(22)23)24-19(18)26(25-12)14-5-3-2-4-6-14/h2-11,21H,1H3,(H,27,28)

InChI Key

RRZNFYGCAZXZJY-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.